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molecular formula C5H6F4O3 B158390 Methyl 2-methoxytetrafluoropropionate CAS No. 10186-63-7

Methyl 2-methoxytetrafluoropropionate

Cat. No. B158390
M. Wt: 190.09 g/mol
InChI Key: CAWRUEZRLRNISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06255536B1

Procedure details

Hexafluoropropylene oxide (HFPO, 300 g) was added to 50 g of 25% sodium methoxide in methanol plus 450 g methanol at room temperature in a modification of the procedure of (J. Org. Chem. 31, 2312 (1960) to give CH3OCF(CF3)COOMe bp 110-118° C. This was direct fluorinated according to U.S. Pat. No. 5,488,142 and the product was methanolysed to give the same ester as in Example 11. One could then convert this to the perfluorovinyl ether as described above.
Quantity
300 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]1([F:8])[O:7][C:4]1(F)F.[CH3:11][O-:12].[Na+].[CH3:14][OH:15]>>[CH3:4][O:7][C:3]([C:11]([O:15][CH3:14])=[O:12])([C:2]([F:10])([F:9])[F:1])[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
FC(C1(C(F)(F)O1)F)(F)F
Name
sodium methoxide
Quantity
50 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
450 g
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(F)(C(F)(F)F)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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